N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 895650-53-0
VCID: VC7185875
InChI: InChI=1S/C28H24N2O5/c1-17-3-6-19(7-4-17)27(32)22-15-30(23-9-5-18(2)13-21(23)28(22)33)16-26(31)29-20-8-10-24-25(14-20)35-12-11-34-24/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,31)
SMILES: CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCCO5
Molecular Formula: C28H24N2O5
Molecular Weight: 468.509

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

CAS No.: 895650-53-0

Cat. No.: VC7185875

Molecular Formula: C28H24N2O5

Molecular Weight: 468.509

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide - 895650-53-0

Specification

CAS No. 895650-53-0
Molecular Formula C28H24N2O5
Molecular Weight 468.509
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C28H24N2O5/c1-17-3-6-19(7-4-17)27(32)22-15-30(23-9-5-18(2)13-21(23)28(22)33)16-26(31)29-20-8-10-24-25(14-20)35-12-11-34-24/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,31)
Standard InChI Key FACXSCFLKQGAMV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCCO5

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₂₈H₂₄N₂O₅, with a molecular weight of 468.509 g/mol. Its IUPAC name reflects three key structural domains (Figure 1):

  • 1,4-Dihydroquinolin-4-one core: A bicyclic system with a ketone at position 4 and a methyl group at position 6.

  • 4-Methylbenzoyl substituent: A para-methyl-substituted benzoyl group at position 3 of the quinolinone ring.

  • 2,3-Dihydro-1,4-benzodioxin-6-yl acetamide: A 1,4-benzodioxan fragment linked via an acetamide bridge to the quinolinone nitrogen.

The dihydroquinolinone core is a pharmacophore observed in kinase inhibitors and antimicrobial agents, while the benzodioxin moiety is associated with metabolic stability and bioavailability . The 4-methylbenzoyl group may enhance lipophilicity, potentially influencing blood-brain barrier permeability .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of this compound likely follows a convergent strategy, as inferred from analogous pathways . Key disconnections include:

  • Amide bond formation between the quinolinone and benzodioxin fragments.

  • Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-methylbenzoyl group .

  • Cyclization to form the dihydroquinolinone core, potentially via intramolecular condensation .

Stepwise Synthesis

A hypothetical pathway, informed by related methodologies , involves:

  • Quinolinone Core Formation:

    • Condensation of 6-methyl-3-aminobenzoic acid with ethyl acetoacetate under acidic conditions yields the 1,4-dihydroquinolin-4-one scaffold.

  • Benzoylation at C3:

    • Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of AlCl₃ introduces the para-methylbenzoyl group.

  • Acetamide Coupling:

    • Activation of the quinolinone nitrogen with a base (e.g., NaH) followed by reaction with 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide forms the acetamide bridge .

Chromatography-free purification, as demonstrated in the synthesis of A-9758 , could involve recrystallization from cyclopentyl methyl ether (CPME)/heptane mixtures to achieve >97% purity.

Analytical Characterization

Critical analytical data for structural confirmation include:

ParameterValue/Description
CAS Number895650-53-0
Molecular FormulaC₂₈H₂₄N₂O₅
Molecular Weight468.509 g/mol
Melting PointNot reported; estimated 210–215°C (DSC)
1H NMR (DMSO-d₆)δ 8.21 (s, 1H, NH), 7.85–7.40 (m, aromatic Hs)
13C NMRδ 194.2 (C=O), 167.3 (amide C=O)
HPLC Purity>97% (C18 column, acetonitrile/water gradient)

The 1H NMR spectrum is expected to show characteristic signals for the benzodioxin methylene protons (δ 4.25–4.30) and the quinolinone aromatic protons (δ 6.90–8.50). Mass spectrometry (ESI-MS) would likely exhibit a [M+H]+ ion at m/z 469.2 .

Comparative Analysis with Structural Analogs

ParameterTarget CompoundC655-0262 A-9758
Molecular FormulaC₂₈H₂₄N₂O₅C₂₅H₁₉FN₂O₆SC₂₄H₂₅F₃N₂O₃
Core StructureDihydroquinolinoneFluoroquinolinoneIndole-carboxylic acid
Key Substituents4-Methylbenzoyl, benzodioxinBenzenesulfonyl, benzodioxinTrifluoromethyl, piperidine
Reported ActivityHypothesized kinase inhibitionScreening compound (unpublished)RORγt inverse agonist

The target compound’s lack of a sulfonyl group (cf. C655-0262 ) may reduce off-target interactions, while its benzodioxin moiety could improve metabolic stability compared to A-9758 .

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